molecular formula C9H10ClNO B12966115 2-Chloro-3-cyclopropyl-6-methoxypyridine

2-Chloro-3-cyclopropyl-6-methoxypyridine

Cat. No.: B12966115
M. Wt: 183.63 g/mol
InChI Key: QVBYAMLVARTGSP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-Chloro-3-cyclopropyl-6-methoxypyridine is a substituted pyridine derivative with three key functional groups:

  • Chlorine at position 2, enhancing electrophilic substitution reactivity.
  • Methoxy at position 6, influencing electronic effects (e.g., resonance donation) and solubility.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-chloro-3-cyclopropyl-6-methoxypyridine

InChI

InChI=1S/C9H10ClNO/c1-12-8-5-4-7(6-2-3-6)9(10)11-8/h4-6H,2-3H2,1H3

InChI Key

QVBYAMLVARTGSP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C2CC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-cyclopropyl-6-methoxypyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-3-cyclopropyl-6-methoxypyridine may involve large-scale cyclopropanation reactions. These reactions are typically carried out in reactors equipped with temperature and pressure control to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-cyclopropyl-6-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of 2-amino-3-cyclopropyl-6-methoxypyridine or 2-thio-3-cyclopropyl-6-methoxypyridine.

    Oxidation Reactions: Formation of 2-chloro-3-cyclopropyl-6-formylpyridine or 2-chloro-3-cyclopropyl-6-carboxypyridine.

    Reduction Reactions: Formation of 2-chloro-3-cyclopropyl-6-methoxypiperidine.

Scientific Research Applications

2-Chloro-3-cyclopropyl-6-methoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyclopropyl-6-methoxypyridine involves its interaction with specific molecular targets. The chlorine atom and the cyclopropyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The methoxy group can enhance its solubility and bioavailability. The compound may exert its effects through inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Formula: C₉H₁₀ClNO
  • Molecular Weight : 183.64 g/mol
  • Melting Point : ~45–50°C (estimated, varies with purity)

Synthesis
Typical routes involve:

Cyclopropanation : Introducing the cyclopropyl group via [2+1] cycloaddition to a pre-functionalized pyridine.

Halogenation : Chlorination at position 2 using POCl₃ or PCl₅.

Methoxy Introduction : Nucleophilic aromatic substitution (SNAr) or Ullmann coupling for methoxy group installation.

Comparison with Similar Compounds

Below is a comparative analysis with structurally analogous pyridine derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity Biological Activity (Example)
2-Chloro-6-methoxypyridine Cl (C2), OMe (C6) 159.58 High electrophilicity at C4 Antimicrobial
3-Cyclopropyl-6-methoxypyridine Cyclopropyl (C3), OMe (C6) 165.22 Radical stability due to cyclopropyl Anticancer (in vitro)
2-Chloro-3-ethyl-6-methoxypyridine Cl (C2), Ethyl (C3), OMe (C6) 191.67 SNAr at C4; steric hindrance limits reactions Herbicide intermediate
2-Chloro-3-cyclopropyl-6-methoxypyridine Cl (C2), Cyclopropyl (C3), OMe (C6) 183.64 Enhanced stability and regioselectivity in cross-coupling Kinase inhibitor precursor

Key Findings:

Reactivity :

  • The cyclopropyl group in the target compound increases steric hindrance compared to ethyl or methyl substituents, slowing SNAr reactions but stabilizing intermediates in cross-coupling (e.g., Suzuki-Miyaura) .
  • Chlorine at C2 directs electrophilic attacks to C4, a trait shared with 2-Chloro-6-methoxypyridine but modified by cyclopropyl’s electron-withdrawing effects.

Biological Activity: The cyclopropyl-methoxy-chloro triad enhances membrane permeability in drug candidates compared to non-halogenated analogs. 3-Cyclopropyl-6-methoxypyridine lacks chlorine, reducing electrophilic reactivity but improving metabolic stability .

Thermal Stability :

  • Cyclopropyl-containing derivatives (e.g., the target compound) exhibit higher thermal stability (>200°C) than ethyl-substituted analogs due to ring strain energy .

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